1-Bromo-3-chloro-5-fluorobenzene-d3

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

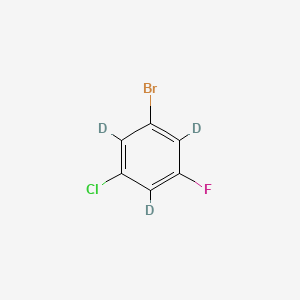

1-Bromo-3-chloro-5-fluorobenzene-d3 is a deuterated derivative of 1-Bromo-3-chloro-5-fluorobenzene. This compound is characterized by the substitution of hydrogen atoms with deuterium, which is a stable isotope of hydrogen. The molecular formula of this compound is C6D3BrClF, and it has a molecular weight of 212.46 g/mol . This compound is primarily used in scientific research, particularly in the fields of chemistry and pharmacology.

Métodos De Preparación

The synthesis of 1-Bromo-3-chloro-5-fluorobenzene-d3 involves the deuteration of 1-Bromo-3-chloro-5-fluorobenzene. The general synthetic route includes the reaction of 1-Bromo-3-chloro-5-fluorobenzene with deuterium gas under specific conditions to replace the hydrogen atoms with deuterium . Industrial production methods often involve the use of deuterated reagents and catalysts to achieve high yields and purity.

Análisis De Reacciones Químicas

1-Bromo-3-chloro-5-fluorobenzene-d3 undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles.

Coupling Reactions: This compound is often used as a substrate in metal-catalyzed coupling reactions such as Suzuki coupling, where it reacts with boronic acids to form biaryl compounds.

Oxidation and Reduction: While less common, it can undergo oxidation and reduction reactions under specific conditions, leading to the formation of various derivatives.

Aplicaciones Científicas De Investigación

1-Bromo-3-chloro-5-fluorobenzene-d3 is widely used in scientific research due to its unique properties:

Mecanismo De Acción

The mechanism of action of 1-Bromo-3-chloro-5-fluorobenzene-d3 is primarily related to its role as a deuterated compound. Deuterium substitution can influence the pharmacokinetics and metabolic stability of molecules, leading to altered absorption, distribution, metabolism, and excretion profiles . The molecular targets and pathways involved depend on the specific application and the nature of the molecules it interacts with.

Comparación Con Compuestos Similares

1-Bromo-3-chloro-5-fluorobenzene-d3 can be compared with other similar compounds such as:

1-Bromo-3-chloro-5-fluorobenzene: The non-deuterated version, which has similar chemical properties but different pharmacokinetic profiles.

3-Bromo-5-chlorofluorobenzene: Another halogenated benzene derivative with similar reactivity but different substitution patterns.

1-Bromo-3-chloro-5-fluorobenzene-d2: A partially deuterated version with only two deuterium atoms, used for specific research applications.

The uniqueness of this compound lies in its complete deuteration, which provides distinct advantages in scientific research, particularly in the study of drug metabolism and pharmacokinetics.

Actividad Biológica

1-Bromo-3-chloro-5-fluorobenzene-d3 (CAS Number: 1219805-00-1) is a deuterated derivative of 1-bromo-3-chloro-5-fluorobenzene. This compound has garnered interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development. The incorporation of deuterium can influence the pharmacokinetic properties of compounds, making it a subject of significant research.

This compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C₆BrClD₃F |

| Molecular Weight | 212.46 g/mol |

| Boiling Point | Data Not Available |

| Density | Not Available |

| Solubility | Slightly soluble in DMSO and Methanol |

The presence of deuterium in the compound may alter its metabolic stability, potentially leading to different biological outcomes compared to its non-deuterated counterpart.

The biological activity of this compound is primarily attributed to its interaction with various biomolecular targets. The halogen substituents (bromine, chlorine, and fluorine) can influence the compound's lipophilicity, allowing for enhanced interactions with hydrophobic regions of proteins and enzymes. This can modulate the activity of these biomolecules, leading to various biological effects.

Biological Activity

Research indicates that halogenated aromatic compounds like this compound exhibit a range of biological activities, including:

- Antimicrobial Activity : Some studies suggest that halogenated compounds can inhibit bacterial growth and exhibit antifungal properties.

- Anticancer Potential : Certain derivatives have been explored for their ability to induce apoptosis in cancer cells.

- Enzyme Inhibition : These compounds may act as inhibitors for specific enzymes, impacting metabolic pathways.

Case Studies

- Antimicrobial Studies : A study evaluated the antimicrobial efficacy of various halogenated benzene derivatives, including this compound. Results indicated significant inhibition against Gram-positive bacteria, suggesting potential applications in developing new antibacterial agents.

- Anticancer Research : In vitro studies demonstrated that halogenated benzene derivatives could induce apoptosis in human cancer cell lines. The mechanism was associated with the activation of caspases and modulation of Bcl-2 family proteins.

- Pharmacokinetic Studies : Research on deuterated compounds has shown altered metabolic pathways compared to their non-deuterated analogs. For instance, studies have indicated that deuteration can lead to slower metabolism and longer half-lives in vivo, enhancing therapeutic effects while reducing toxicity.

Propiedades

IUPAC Name |

1-bromo-3-chloro-2,4,6-trideuterio-5-fluorobenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrClF/c7-4-1-5(8)3-6(9)2-4/h1-3H/i1D,2D,3D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGMDFPMASIXEIR-CBYSEHNBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1Cl)Br)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1Cl)[2H])Br)[2H])F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrClF |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.46 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.